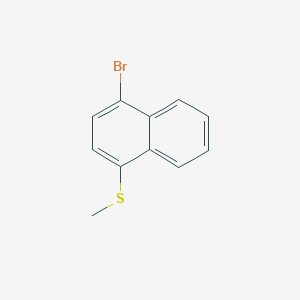

Naphthalene, 1-bromo-4-(methylthio)-

Description

Significance of Naphthalene (B1677914) Scaffolds in Modern Organic Chemistry

The naphthalene scaffold, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a cornerstone of modern organic chemistry. Its rigid, planar structure and extended π-electron system impart unique electronic and photophysical properties, making it a valuable building block in diverse applications. nih.gov Naphthalene serves as a fundamental model for understanding polycyclic aromatic hydrocarbons (PAHs), a class of compounds with significant theoretical and practical implications. smolecule.com

In medicinal chemistry, the naphthalene moiety is present in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. orgsyn.org Well-known therapeutics such as the beta-blocker propranolol (B1214883) and the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) are built upon a naphthalene core. orgsyn.org Beyond pharmaceuticals, naphthalene derivatives are crucial intermediates in the synthesis of dyes, pigments, and advanced polymers. sigmaaldrich.com The ability to functionalize the naphthalene ring at various positions allows for fine-tuning of its molecular properties, leading to the development of sophisticated organic materials with tailored optical and electronic characteristics. nih.gov

Overview of Halogenated and Sulfur-Containing Naphthalene Derivatives in Contemporary Research

The introduction of halogen and sulfur atoms onto the naphthalene scaffold dramatically expands its chemical utility and opens new avenues for research. Halogenated naphthalenes, particularly bromo- and iodo-derivatives, are highly valued as precursors in cross-coupling reactions. Methods like Suzuki-Miyaura, Heck, and Sonogashira coupling utilize these derivatives to form new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. chemicalbook.com The regioselective synthesis of bromonaphthalene derivatives is a well-established and critical process in organic synthesis. google.com Furthermore, highly halogenated naphthalenes, such as perfluorinated versions, are investigated for their unique intermolecular interactions, like σ-hole and π-hole bonding, which are of great interest in crystal engineering and materials science.

Sulfur-containing naphthalene derivatives also command significant research interest. The sulfur atom can be incorporated in various oxidation states, including as thiols, thioethers (sulfides), sulfoxides, and sulfones, each imparting distinct properties. For instance, naphthalene sulfonamides have been synthesized and evaluated as potent inhibitors of tubulin polymerization for anticancer applications. The methylthio (-SCH₃) group, in particular, is a key functional group. Research has shown that methylthio derivatives of naphthalene are metabolites of naphthalene in biological systems. In synthetic chemistry, the conversion of bromonaphthalenes into their methylthio counterparts is a documented transformation, highlighting the interplay between these two classes of derivatives. google.com

Academic Research Trajectories for Naphthalene, 1-bromo-4-(methylthio)- and Closely Related Chemical Entities

Naphthalene, 1-bromo-4-(methylthio)- is a specialized chemical entity that primarily serves as a versatile intermediate in multi-step organic synthesis. Its research trajectory is closely linked to the development of complex, functionalized naphthalene-based molecules. The compound's structure, featuring two distinct and reactive functional groups at the 1- and 4-positions, dictates its utility.

The bromine atom at the C-1 position acts as a synthetic handle for a variety of transformations. It is an ideal site for metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other organic fragments. This is a common strategy for building larger, more complex molecular frameworks. The methylthio group at the C-4 position offers further possibilities for chemical modification. It can be oxidized to sulfoxide (B87167) or sulfone, which alters the electronic properties of the naphthalene ring and can influence the molecule's biological activity or material characteristics.

Research on closely related compounds underscores this role as a building block. For example, a convenient method has been developed for the synthesis of various methylthio naphthalene derivatives starting from the corresponding bromonaphthalenes. google.com This general procedure involves treatment with tert-butyllithium (B1211817) followed by reaction with dimethyl disulfide, indicating a strategic pathway where a bromo-group is a precursor to a methylthio-group. google.com Similarly, the synthesis of compounds like 4-bromonaphthalene-1-carbonitrile (B1283296) often begins with precursors such as 1-methylnaphthalene, which undergoes bromination and subsequent modifications. The existence and synthesis of Naphthalene, 1-bromo-4-(methylthio)- fits within this paradigm of creating multifunctional naphthalene platforms for constructing targeted molecules in pharmaceutical and materials science research.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | 1-bromo-4-(methylthio)naphthalene |

| CAS Number | 63279-39-0 |

| Molecular Formula | C₁₁H₉BrS |

| Molecular Weight | 253.16 g/mol orgsyn.org |

Structure

3D Structure

Properties

CAS No. |

63279-39-0 |

|---|---|

Molecular Formula |

C11H9BrS |

Molecular Weight |

253.16 g/mol |

IUPAC Name |

1-bromo-4-methylsulfanylnaphthalene |

InChI |

InChI=1S/C11H9BrS/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 |

InChI Key |

UNAQFSODBLBNTI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C2=CC=CC=C21)Br |

Origin of Product |

United States |

Synthetic Methodologies for Naphthalene, 1 Bromo 4 Methylthio and Analogues

Regioselective Bromination Strategies for Naphthalene (B1677914) Systems

The position of bromination on the naphthalene ring is highly dependent on the reaction conditions and the reagents employed. The inherent reactivity of naphthalene towards electrophilic substitution favors the 1-position (alpha-position) over the 2-position (beta-position) under kinetic control. However, achieving specific substitution patterns, especially in the presence of other substituents, necessitates the use of tailored synthetic approaches.

Direct Bromination Approaches

Direct bromination of naphthalene with molecular bromine (Br₂) typically yields 1-bromonaphthalene (B1665260) as the major product. The reaction is an electrophilic aromatic substitution where the bromine molecule is polarized, and one bromine atom acts as the electrophile. The use of a solvent and controlled temperature is crucial to manage selectivity and prevent over-bromination. For instance, the reaction of naphthalene with bromine in a solvent like carbon tetrachloride at moderate temperatures leads predominantly to 1-bromonaphthalene. orgsyn.orgchemicalbook.com

Further bromination of 1-bromonaphthalene can lead to various dibromonaphthalene isomers. The directing effect of the existing bromine atom, which is deactivating but ortho-, para-directing, influences the position of the second bromine atom. The reaction of 1-bromonaphthalene with bromine at low temperatures (-30 to -50 °C) in dichloromethane (B109758) has been shown to afford 1,4-dibromonaphthalene (B41722) in high yield (90%). researchgate.net

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Major Product(s) | Yield (%) | Reference |

| Naphthalene | Br₂ | CCl₄ | 45 | 1-Bromonaphthalene | - | chemicalbook.com |

| Naphthalene | Br₂ (3 equiv.) | - | Room Temp | 1,4,6-Tribromonaphthalene, 1,4-Dibromonaphthalene, 1,5-Dibromonaphthalene (B1630475) | 66, 8, 10 | researchgate.net |

| 1-Bromonaphthalene | Br₂ | CH₂Cl₂ | -30 | 1,4-Dibromonaphthalene | 90 | researchgate.net |

Photobromination Techniques and Their Selectivity

Photobromination of naphthalene introduces an alternative reaction pathway that can lead to different selectivity compared to direct electrophilic bromination. Under photochemical conditions, particularly at elevated temperatures, the formation of different isomers can be favored. For example, the photobromination of 1-bromonaphthalene in carbon tetrachloride at reflux (77°C) using a 250 W lamp has been reported to produce 1,5-dibromonaphthalene as the major product in 80% yield. researchgate.net This contrasts with the low-temperature direct bromination which favors the 1,4-isomer. The mechanism under these conditions can involve radical intermediates or different transition states, altering the regiochemical outcome. In another example, the photobromination of naphthalene with molecular bromine can lead to the formation of a tetrabromo-tetrahydronaphthalene intermediate, which upon dehydrobromination, yields 1,3-dibromonaphthalene. rsc.org

| Starting Material | Brominating Agent | Solvent | Conditions | Major Product | Yield (%) | Reference |

| 1-Bromonaphthalene | Br₂ (1.5 equiv.) | CCl₄ | Reflux (77°C), 250 W lamp | 1,5-Dibromonaphthalene | 80 | researchgate.net |

| Naphthalene | Br₂ | - | Photochemical | α,2β,3α,4β-Tetrabromo-1,2,3,4-tetrahydronaphthalene | 90 | rsc.org |

Catalytic Bromination Methods and Their Mechanistic Implications

The use of catalysts in the bromination of naphthalene can significantly influence both the reaction rate and the regioselectivity. Lewis acids are commonly employed as catalysts to increase the electrophilicity of the bromine molecule. For instance, aluminum chloride (AlCl₃) has been found to be an effective catalyst for the alkylation of naphthalene, a related electrophilic substitution, indicating its potential for enhancing bromination. elsevier.com The catalyst polarizes the Br-Br bond, generating a more potent electrophile (Br⁺).

Solid acid catalysts, such as sulfonic-acid-functionalized silica, have been utilized for the regioselective bromination of various aromatic compounds using N-bromosuccinimide (NBS) as the bromine source. researchgate.net These heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. The choice of catalyst can direct the bromination to specific positions. For example, the bromination of toluene (B28343) using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a Lewis acid like zirconium(IV) chloride favors benzylic bromination via a radical pathway, whereas a Brønsted acid catalyst promotes electrophilic ring bromination. nih.gov This highlights the critical role of the catalyst in determining the reaction mechanism and, consequently, the product distribution.

| Aromatic Substrate | Brominating Agent | Catalyst | Solvent | Major Product | Yield (%) | Reference |

| Toluene | DBDMH | Zirconium(IV) chloride | Dichloromethane | Benzyl bromide | 98 | nih.gov |

| Toluene | DBDMH | Trifluoromethanesulfonic acid | Dichloromethane | o/p-Bromotoluene | - | nih.gov |

| Various Aromatics | NBS | Sulfonic-acid-functionalized silica | - | Monobrominated arenes | High | researchgate.net |

Introduction of Methylthio Moieties onto Naphthalene Skeletons

Once the desired brominated naphthalene scaffold is obtained, the next step towards the synthesis of 1-bromo-4-(methylthio)naphthalene involves the introduction of the methylthio group. This is typically achieved through the substitution of a bromine atom.

Nucleophilic Substitution Reactions Involving Thiolate Reagents

A common and effective method for introducing a methylthio group onto an aromatic ring is through nucleophilic aromatic substitution (SNAAr) of an aryl halide with a methylthiolate source. For a substrate like 1,4-dibromonaphthalene, one of the bromine atoms can be selectively replaced. The reaction of 1,4-dibromonaphthalene with sodium thiomethoxide (NaSMe) would be a direct approach to form 1-bromo-4-(methylthio)naphthalene. The reactivity of the C-Br bond towards nucleophilic attack is generally low for unactivated aryl halides, often requiring harsh conditions or the presence of a catalyst.

Transition metal catalysis, particularly with copper or palladium, has emerged as a powerful tool for facilitating C-S bond formation under milder conditions. Copper-catalyzed cross-coupling reactions of aryl halides with thiols or their salts are well-established. For instance, copper(I) iodide (CuI) can catalyze the methylthiolation of aryl halides using dimethyl sulfoxide (B87167) (DMSO) as the methylthiolating agent.

| Aryl Halide | Thiolating Reagent | Catalyst | Conditions | Product | Reference |

| Aryl Halides | DMSO | Copper(I) | - | Aryl Methyl Sulfides | - |

| 1,4-Naphthoquinone | Thiols | - | Ethanol (B145695) | 2,3-Di(thio)substituted naphthoquinones | - |

Radical-Mediated Methylthiolation Protocols and Chain Propagation

An alternative to nucleophilic substitution is the use of radical-mediated reactions. The generation of an aryl radical from an aryl halide can be initiated, which then reacts with a sulfur source. While specific examples for the radical-mediated methylthiolation of bromonaphthalenes are not extensively detailed in the provided context, the general principles of radical chemistry can be applied.

The process would involve three main stages: initiation, propagation, and termination. libretexts.org

Initiation: A radical initiator, often triggered by light or heat, would generate a reactive radical species. This initiator could abstract a halogen atom from the bromonaphthalene to form a naphthyl radical.

Propagation: This is a chain reaction phase. The naphthyl radical would then react with a suitable methylthio source, such as dimethyl disulfide (CH₃SSCH₃), to form the desired 1-bromo-4-(methylthio)naphthalene and a methylthio radical (•SCH₃). This new radical can then react with another molecule of the starting bromonaphthalene to regenerate the naphthyl radical, thus propagating the chain. The use of α-aminoalkyl radicals as both initiators and chain-carriers for the coupling of aryl halides has been demonstrated, showcasing a potential pathway for such transformations. nih.govresearchgate.netrsc.orgmanchester.ac.uk

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

While the generation of aryl radicals from aryl halides is known, and their subsequent reaction with various trapping agents is a powerful synthetic tool, the specific application to methylthiolation of bromonaphthalenes would require careful optimization of reaction conditions to favor the desired product and ensure efficient chain propagation. rsc.org

Organometallic Coupling Approaches for Carbon-Sulfur Bond Formation

The formation of the carbon-sulfur (C-S) bond in aryl thioethers, including "Naphthalene, 1-bromo-4-(methylthio)-", is frequently accomplished through organometallic cross-coupling reactions. These methods are valued for their efficiency and tolerance of various functional groups. Transition metals, particularly palladium and copper, are central to these transformations. acsgcipr.org

The general mechanism for metal-catalyzed C-S bond formation involves the oxidative addition of an aryl halide (like 1,4-dibromonaphthalene) to a low-valent metal center. This is followed by coordination of a thiol or thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the active catalyst. acsgcipr.org

Palladium-catalyzed reactions, often employing Buchwald-Hartwig-type conditions, are highly effective for the thiolation of aryl halides. acsgcipr.org The choice of ligand is critical to the success of these couplings, with bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) being common. acsgcipr.orgorganic-chemistry.org For instance, a well-defined palladium-NHC complex, [Pd(IPr*OMe)(cin)(Cl)], has demonstrated high activity in C-S cross-coupling reactions with low catalyst loadings. organic-chemistry.org Optimization studies for such systems often identify a suitable base, such as potassium tert-butoxide (KOtBu), and an appropriate solvent, like 1,4-dioxane, to facilitate the reaction. organic-chemistry.org

Copper-catalyzed "Ullmann-type" couplings represent an older but still relevant approach. While traditional conditions were often harsh, modern methods employ ligands to moderate the reaction conditions. acsgcipr.org These reactions are also effective for forming C-S bonds with aryl halides.

A plausible route to "Naphthalene, 1-bromo-4-(methylthio)-" involves the selective monosubstitution of 1,4-dibromonaphthalene with a methylthio nucleophile, such as sodium thiomethoxide or by using methanethiol (B179389) in the presence of a base. A new method has been developed for the synthesis of methylthio naphthalene derivatives from the corresponding bromonaphthalenes by treatment with t-BuLi followed by dimethyl disulfide. researchgate.net Another approach involves the complete replacement of the 1,4-dibromo substituents with the methylthio group to yield sulfide (B99878) compounds. researchgate.net

The table below illustrates a hypothetical comparison of different catalytic systems for the synthesis of an aryl thioether from an aryl bromide, based on general findings in the field.

Table 1: Comparison of Catalytic Systems for Aryl Thioether Synthesis

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85 |

| Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | 100 | 92 |

| CuI | Phenanthroline | K₂CO₃ | DMF | 120 | 78 |

This table is illustrative and compiled from general knowledge of cross-coupling reactions. Specific yields for "Naphthalene, 1-bromo-4-(methylthio)-" would require experimental verification.

Convergent and Divergent Synthetic Pathways Towards Substituted Naphthalene Thioethers

The synthesis of a library of substituted naphthalene thioethers can be approached through either convergent or divergent strategies.

A divergent synthesis would begin with a common, readily available starting material, such as naphthalene or 1-bromonaphthalene. wikipedia.org For example, naphthalene can be brominated to 1-bromonaphthalene, which is then further brominated to yield 1,4-dibromonaphthalene. researchgate.netwikipedia.org From this common intermediate, a variety of thioether analogues can be synthesized by introducing different alkyl or aryl thiols. This approach allows for the rapid generation of a diverse set of compounds from a single precursor. The synthesis of various substituted naphthalenes can also be achieved through methods like the electrophilic cyclization of alkynes. nih.gov

A convergent synthesis , on the other hand, would involve the separate synthesis of two or more key fragments that are then combined in the final steps. For the synthesis of "Naphthalene, 1-bromo-4-(methylthio)-", a convergent approach might involve the preparation of a 4-bromonaphthalene boronic acid derivative and a methylthio-containing coupling partner. However, for this specific molecule, a divergent approach starting from 1,4-dibromonaphthalene is more direct.

Recent advances have also highlighted the use of thioether groups as directing groups in C-H functionalization reactions. nih.gov This strategy allows for the late-stage modification of the naphthalene ring at positions dictated by the coordinating sulfur atom. For instance, a 1-(methylthio)naphthalene derivative can undergo rhodium-catalyzed C-H alkenylation selectively at the peri-position. nih.gov This opens up avenues for creating complex substituted naphthalene thioethers that would be challenging to access through traditional cross-coupling methods.

Optimization of Reaction Conditions and Reagent Stoichiometries for High-Yield Synthesis

Achieving a high yield of "Naphthalene, 1-bromo-4-(methylthio)-" necessitates careful optimization of various reaction parameters. The goal is to favor the monosubstitution of 1,4-dibromonaphthalene over the disubstituted product, 1,4-bis(methylthio)naphthalene.

Key parameters for optimization include:

Stoichiometry of the Thiolating Agent: The molar ratio of the methylthio source (e.g., sodium thiomethoxide or methanethiol/base) to 1,4-dibromonaphthalene is crucial. Using a stoichiometric amount or a slight excess of the thiolating agent would theoretically favor monosubstitution. An excess of the nucleophile would likely lead to a higher proportion of the disubstituted byproduct.

Catalyst and Ligand Selection: As discussed in section 2.2.3, the choice of the palladium or copper catalyst and the associated ligand can significantly impact reaction efficiency and selectivity. acsgcipr.orgorganic-chemistry.org Screening a variety of ligands can identify the optimal system for the desired transformation.

Base and Solvent: The nature of the base and solvent can influence the nucleophilicity of the thiolate and the solubility of the reactants and intermediates. Common bases include alkali metal carbonates and phosphates, as well as alkoxides. acsgcipr.org Aprotic polar solvents like DMF, DMSO, or ethers like dioxane and THF are frequently used.

Temperature and Reaction Time: Lowering the reaction temperature can often increase the selectivity for monosubstitution by slowing down the rate of the second substitution reaction. The reaction time must be monitored to ensure complete consumption of the starting material while minimizing the formation of byproducts.

The following table presents a hypothetical optimization study for the monosubstitution of 1,4-dibromonaphthalene, illustrating how systematic variation of conditions can lead to an improved yield of the desired product.

Table 2: Hypothetical Optimization of the Synthesis of Naphthalene, 1-bromo-4-(methylthio)-

| Entry | Thiolating Agent (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield of Monosubstituted Product (%) |

|---|---|---|---|---|---|---|---|

| 1 | NaSMe (1.1) | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 65 |

| 2 | NaSMe (1.1) | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 80 | 78 |

| 3 | NaSMe (1.05) | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 80 | 85 |

| 4 | NaSMe (1.05) | Pd₂(dba)₃ (1) | cataCXium A (2) | K₃PO₄ | Dioxane | 80 | 91 |

This table is a representative example of an optimization process and does not reflect experimentally verified data for this specific reaction.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Nucleophilic Substitution at Naphthalene (B1677914) Cores

Nucleophilic aromatic substitution on bromo-naphthalenes can proceed through a radical-mediated pathway known as the Sʀɴ1 (Substitution Radical-Nucleophilic Unimolecular) mechanism. researchgate.net This chain process involves radical and radical anion intermediates and is a versatile method for forming new bonds at the aromatic core. researchgate.net

The Sʀɴ1 mechanism requires an initiation step to generate the necessary radical intermediates. researchgate.net For substrates like 1-bromonaphthalene (B1665260), this is often achieved through photostimulation, which facilitates a photoinduced electron transfer (PET) from a suitable electron donor to the naphthalene compound. nih.govacs.org

In many cases, the reacting nucleophile itself can act as the electron donor. acs.org However, some nucleophiles are not strong enough reducing agents to initiate the reaction on their own. nih.gov For instance, thioacetate (B1230152) and thiobenzoate anions were found to be unreactive as electron donors toward 1-bromonaphthalene under photostimulation alone. nih.gov In such scenarios, an external initiator or "entrainment" agent, such as the potassium tert-butoxide anion, can be added. nih.govacs.org The initiation step involves the quenching of the excited triplet state of the bromo-naphthalene by the electron donor. nih.gov For the reaction between 1-bromonaphthalene and the tert-butoxide anion, the rate constant for this photoinduced initiation step was determined to be (4.6 ± 0.5) x 10⁸ M⁻¹ s⁻¹. nih.gov

Once initiated, the Sʀɴ1 reaction proceeds via a self-sustaining radical chain propagation cycle. researchgate.netma.edu The key steps in this cycle are:

Formation of the Radical Anion: The aromatic substrate (ArX) accepts an electron to form a radical anion (ArX•⁻). nih.gov

Dissociation: The radical anion undergoes rapid fragmentation, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X⁻). nih.govnih.gov In the case of 1-bromonaphthalene, this produces the 1-naphthyl radical and a bromide ion. nih.gov

Nucleophile Addition: The aryl radical couples with the nucleophile (Nu⁻) to form a new radical anion adduct ([ArNu]•⁻). nih.govresearchgate.net

Electron Transfer: The radical anion adduct transfers its excess electron to a new molecule of the aromatic substrate (ArX), regenerating the initial radical anion (ArX•⁻) and forming the final substitution product (ArNu). acs.org This final step propagates the chain.

The radical nature of this mechanism is substantiated by inhibition studies. The reaction is effectively halted by the presence of radical scavengers. nih.gov For example, the photoinduced reaction between 1-bromonaphthalene and sulfur nucleophiles is inhibited by di-tert-butylnitroxide (DTBN) and p-dinitrobenzene (p-DNB), providing strong evidence for a radical chain mechanism. researchgate.netumich.edu Furthermore, quantum yields greater than unity confirm that a chain reaction is operative. nih.gov

Table 1: The Sʀɴ1 Radical Chain Propagation Cycle

| Step | Reaction | Description |

|---|---|---|

| Initiation | ArX + e⁻ (from donor) → [ArX]•⁻ | Formation of the initial radical anion via photoinduced electron transfer. |

| Propagation 1 | [ArX]•⁻ → Ar• + X⁻ | Dissociation of the radical anion to form an aryl radical and a halide anion. |

| Propagation 2 | Ar• + Nu⁻ → [ArNu]•⁻ | The aryl radical is trapped by the nucleophile to form a new radical anion adduct. |

| Propagation 3 | [ArNu]•⁻ + ArX → ArNu + [ArX]•⁻ | Electron transfer from the adduct to a new substrate molecule, yielding the product and propagating the chain. |

The reactivity of sulfur-centered nucleophiles in Sʀɴ1 reactions with bromo-naphthalenes is a key area of study. The nucleophile's role is twofold: it can potentially initiate the reaction via electron donation and it must efficiently trap the intermediate 1-naphthyl radical to form the product. nih.govacs.org

Studies on the photostimulated reaction of 1-bromonaphthalene with various sulfur nucleophiles in DMSO have determined the absolute rate constants for the addition of these nucleophiles to the 1-naphthyl radical. nih.govresearchgate.netumich.edu This reactivity can be compared by using hydrogen abstraction from the solvent (DMSO) as a competitive reaction. nih.govumich.edu The results show a clear trend in reactivity, with the benzene (B151609) thiolate ion being the most reactive among the studied examples. umich.edu This order of reactivity is consistent with the stability of the radical anion adducts formed after the addition. nih.gov

For instance, the reaction with thiourea (B124793) anion or thioacetate ion, followed by quenching with methyl iodide, successfully yields 1-(methylthio)naphthalene. nih.govacs.org This "one-pot" method, utilizing commercially available reagents under mild conditions, presents a convenient methodology for synthesizing various aromatic sulfur compounds. acs.org

Table 2: Reactivity of Sulfur-Centered Nucleophiles with 1-Naphthyl Radical

| Nucleophile | Anion Structure | Absolute Rate Constant (kc) in DMSO (M⁻¹ s⁻¹) |

|---|---|---|

| Sodium Sulfide (B99878) | S²⁻ | 0.5 x 10⁹ researchgate.netumich.edu |

| Thiourea Anion | ⁻SC(NH)NH₂ | 1.0 x 10⁹ nih.govumich.edu |

| Thioacetate Anion | MeCOS⁻ | 1.2 x 10⁹ nih.gov |

| Thiobenzoate Anion | PhCOS⁻ | 3.5 x 10⁹ nih.gov |

| Benzene Thiolate Ion | PhS⁻ | 5.1 x 10⁹ umich.edu |

Kinetics of Carbon-Halogen Bond Activation and Cleavage in Bromo-naphthalenes

The cleavage of the carbon-bromine bond is the pivotal, rate-determining step in many reactions of bromo-naphthalenes, including the Sʀɴ1 mechanism. This process is initiated by the transfer of an electron to the molecule. nih.gov

Quantum mechanical calculations on 1-bromo-2-methylnaphthalene (B105000) provide a detailed picture of the C-Br bond dissociation. nih.gov The process follows a stepwise mechanism. The first event is the uptake of an electron to form a transient radical anion. nih.gov The potential energy curve for this radical anion as a function of the C-Br bond distance shows a "Morse-like" pattern, indicating an associative nature with a distinct energy minimum. nih.gov From this stable intermediate state, the molecule undergoes dissociation. nih.gov

Molecular dynamics calculations using the dynamic reaction coordinate (DRC) method show that upon formation, the radical anion evolves over time, leading to the elongation and eventual cleavage of the carbon-bromine bond. nih.gov This dissociation is a fundamental reaction that paves the way for a wide variety of synthetic applications in organic electrochemistry. nih.gov The strength of the C-Br bond is a critical parameter, and its relatively low bond dissociation energy makes it a common site for homolytic cleavage in radical reactions. youtube.com

The formation of the naphthyl radical anion is the primary step following electron transfer from an electrode or chemical reductant. nih.gov This radical anion is typically formed by the electron entering an unoccupied antibonding π* molecular orbital of the naphthalene ring system. nih.gov Studies investigating the electronic structure of the naphthalene radical anion (Np•⁻) in solution confirm its stability under specific conditions and its role as a key reactive intermediate. nih.govnih.gov

The primary reaction pathway for the 1-bromonaphthalene radical anion is the rapid cleavage of the C-Br bond. nih.gov This dissociation yields a bromide anion and a highly reactive 1-naphthyl radical. nih.govnih.gov The 1-naphthyl radical is then free to react further, either by abstracting a hydrogen atom to form naphthalene or by coupling with a nucleophile present in the system, which is the productive pathway in an Sʀɴ1 reaction. nih.govacs.org The presence of naphthalene as a common byproduct in these reactions serves as evidence for the intermediacy of 1-naphthyl radicals. acs.org

Intramolecular Cyclization and Rearrangement Mechanisms in Naphthalene Derivatives

While specific documented intramolecular reactions for "Naphthalene, 1-bromo-4-(methylthio)-" are not extensively reported, its structure suggests the potential for such transformations, primarily through the concept of neighboring group participation (NGP). wikipedia.orglibretexts.org NGP refers to the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This interaction can significantly accelerate reaction rates and influence stereochemical outcomes.

Neighboring Group Participation by the Methylthio Group:

The sulfur atom of the methylthio group in "Naphthalene, 1-bromo-4-(methylthio)-" possesses lone pairs of electrons that can act as an internal nucleophile. libretexts.org In the context of a nucleophilic substitution reaction at the C1 position, where the bromine atom is the leaving group, the methylthio group can participate in an intramolecular S_N2-like attack. This participation would lead to the formation of a cyclic sulfonium (B1226848) ion intermediate. libretexts.org

This process is a classic example of anchimeric assistance, where the neighboring group "assists" in the departure of the leaving group, leading to a faster reaction rate compared to a similar compound without the participating group. wikipedia.org For instance, the rate of hydrolysis of mustard gases (containing sulfur) is significantly faster than that of analogous primary alkyl chlorides due to NGP from the sulfur atom. wikipedia.org

Plausible Rearrangement Mechanisms:

While a direct 1,2-shift of the methylthio group is less common without specific catalysts or conditions, rearrangements in related aryl-sulfur systems can occur. For instance, the Newman-Kwart rearrangement involves the thermal 1,3-migration of an aryl group from an oxygen to a sulfur atom in O-aryl thiocarbamates. Although the substrate is different, this highlights the possibility of intramolecular rearrangements involving sulfur and an aromatic ring under thermal conditions.

Intramolecular Electrophilic Cyclization:

In the presence of a suitable activating agent, the naphthalene ring itself can participate in intramolecular electrophilic cyclization. nih.govelsevierpure.com For "Naphthalene, 1-bromo-4-(methylthio)-", if the methylthio group were oxidized to a sulfoxide (B87167) or sulfone, it would become an electron-withdrawing group, potentially influencing the electronic properties of the naphthalene ring for subsequent reactions. However, a more direct cyclization would involve the generation of a reactive species that could be attacked by the electron-rich naphthalene ring. For example, electrophilic cyclization of functionally-substituted alkynes attached to an aromatic ring is a known method for forming polycyclic aromatic compounds. nih.gov

Influence of Solvent Systems on Reaction Pathways and Selectivity

The choice of solvent is a critical parameter in chemical synthesis, capable of dramatically influencing reaction rates and determining the dominant reaction pathway. researchgate.net For reactions involving "Naphthalene, 1-bromo-4-(methylthio)-", the solvent's properties, such as polarity, proticity, and coordinating ability, would play a pivotal role in the outcome of intramolecular cyclization or rearrangement reactions.

Solvent Effects on Nucleophilic Substitution and NGP:

The competition between a direct external nucleophilic attack (S_NAr) and the intramolecular pathway involving neighboring group participation is highly dependent on the solvent system.

Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) are polar and can form hydrogen bonds. researchgate.net These solvents are effective at solvating both cations and anions. In the context of NGP, a polar protic solvent can stabilize the cyclic sulfonium ion intermediate, potentially favoring this pathway. However, they can also solvate the external nucleophile, reducing its reactivity, which might, in turn, favor the intramolecular route.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are polar but lack acidic protons. researchgate.net They are excellent at solvating cations but less effective at solvating anions. This property enhances the reactivity of anionic nucleophiles. In a reaction of "Naphthalene, 1-bromo-4-(methylthio)-" with an external nucleophile, a polar aprotic solvent would likely favor the direct bimolecular substitution (S_NAr) over the NGP pathway by increasing the potency of the external nucleophile.

Nonpolar Solvents: Solvents like toluene (B28343) and hexane (B92381) would generally disfavor reactions involving charged intermediates or polar transition states. Therefore, both S_NAr and NGP-mediated pathways would likely be slower in nonpolar solvents.

The following table summarizes the expected influence of different solvent classes on the potential reaction pathways for "Naphthalene, 1-bromo-4-(methylthio)-".

| Solvent Class | Properties | Expected Effect on NGP Pathway | Expected Effect on S_NAr Pathway |

| Polar Protic | High dielectric constant, H-bond donor | Stabilizes sulfonium ion intermediate | May decrease rate by solvating external nucleophile |

| Polar Aprotic | High dielectric constant, no H-bond donor | Less stabilization of charged intermediate | Increases rate by enhancing nucleophile reactivity |

| Nonpolar | Low dielectric constant | Disfavors formation of charged intermediates | Significantly slows down the reaction |

Solvent Effects on Rearrangements:

For potential rearrangement reactions, the solvent's role would be to stabilize the transition state. For a rearrangement proceeding through a polar or ionic transition state, a more polar solvent would generally accelerate the reaction rate.

The data presented in the table below, while for a different reaction (intramolecular Diels-Alder), illustrates the dramatic effect a change in solvent can have on the extent of cyclization. A similar principle would apply to the intramolecular reactions of "Naphthalene, 1-bromo-4-(methylthio)-". researchgate.net

| Entry | Substrate | Solvent | Conditions | Open:Cyclic Ratio |

| I | 1a | Toluene | 110°C, 21 h | 20:80 |

| II | 1a | 10% DMSO/water | 108°C, 3 h | <1:99 |

| IV | 1b | Xylenes | 135°C, 60 h | 98:2 |

| VI | 1b | 10% DMSO/water | 100°C, 8h | 60:40 |

Data adapted from a study on intramolecular Diels-Alder cyclization, demonstrating the principle of solvent effects on intramolecular reactions. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR and ¹³C NMR Investigations

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of 1-bromo-4-(methylthio)naphthalene displays characteristic signals for the aromatic protons and the methylthio group. The aromatic region typically shows a complex pattern of coupled signals corresponding to the six protons on the naphthalene (B1677914) core. The methylthio group gives rise to a distinct singlet in the aliphatic region of the spectrum. While specific chemical shift values can vary slightly based on the solvent used, theoretical calculations based on the Gauge-Independent Atomic Orbital (GIAO) method are often employed to predict and help assign these shifts. mahendrapublications.com

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. For 1-bromo-4-(methylthio)naphthalene, this includes ten signals for the naphthalene ring carbons and one for the methyl carbon. The carbons directly attached to the electronegative bromine atom (C-1) and the sulfur atom (C-4) are significantly influenced, appearing at characteristic chemical shifts. Quaternary carbons, those not bonded to any hydrogen atoms (C-1, C-4, C-4a, C-8a), are also readily identified. As with ¹H NMR, GIAO calculations are valuable for correlating experimental data with the theoretical structure. mahendrapublications.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following table contains theoretically calculated data for a related compound, 1-bromo-4-methylnaphthalene (B1266045), which serves as a close proxy for interpreting the spectra of 1-bromo-4-(methylthio)naphthalene. Experimental values for the target compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | (Predicted Quaternary) |

| C2 | (Predicted Aromatic) | (Predicted Aromatic) |

| C3 | (Predicted Aromatic) | (Predicted Aromatic) |

| C4 | - | (Predicted Quaternary) |

| C4a | - | (Predicted Quaternary) |

| C5 | (Predicted Aromatic) | (Predicted Aromatic) |

| C6 | (Predicted Aromatic) | (Predicted Aromatic) |

| C7 | (Predicted Aromatic) | (Predicted Aromatic) |

| C8 | (Predicted Aromatic) | (Predicted Aromatic) |

| C8a | - | (Predicted Quaternary) |

| S-CH₃ | (Predicted Aliphatic Singlet) | (Predicted Aliphatic) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). sdsu.edu For 1-bromo-4-(methylthio)naphthalene, COSY would show cross-peaks between adjacent protons on the naphthalene rings, confirming their connectivity and helping to trace the spin systems. arkat-usa.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.eduemerypharma.com This is a highly sensitive and definitive method for assigning the signals of protonated carbons in the naphthalene ring. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu HMBC is particularly crucial for assigning quaternary carbons by observing their correlations to nearby protons. For instance, the protons on the methylthio group would show a correlation to C-4, and aromatic protons would show correlations to the substituted carbons (C-1 and C-4) and the bridgehead carbons (C-4a and C-8a), solidifying the substitution pattern. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): While COSY, HSQC, and HMBC reveal through-bond connectivity, NOESY identifies protons that are close to each other in space, irrespective of their bonding. This can be useful to confirm spatial relationships between, for example, the methylthio protons and adjacent aromatic protons.

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, provides a molecular "fingerprint" by probing the vibrational modes of the molecule's chemical bonds.

Correlation of Experimental Spectral Features with Theoretical Vibrational Modes

Modern analysis of vibrational spectra often involves a powerful combination of experimental measurement and computational chemistry. nih.gov The experimental FTIR and FT-Raman spectra are recorded, revealing a series of absorption (FTIR) or scattering (FT-Raman) bands at specific wavenumbers (cm⁻¹). plus.ac.at

To assign these bands to specific molecular motions, the molecule's geometry is first optimized, and its harmonic vibrational frequencies are calculated using theoretical methods like Density Functional Theory (DFT). mahendrapublications.comnih.gov The calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to achieve better agreement with the experimental data. niscpr.res.in This correlation allows for a detailed and reliable assignment of each observed band to a specific vibrational mode, such as C-H stretching, C=C ring stretching, or C-S bending. mahendrapublications.comnih.gov

Analysis of Characteristic Group Vibrations for Bromine and Methylthio Substituents

While the entire spectrum serves as a fingerprint, certain regions are characteristic of the specific functional groups present in 1-bromo-4-(methylthio)naphthalene.

Methylthio (-SCH₃) Group Vibrations: This group gives rise to several characteristic vibrations. The C-S stretching vibration is a key indicator, typically appearing in the fingerprint region of the spectrum. Additionally, symmetric and asymmetric stretching and bending (rocking, wagging) vibrations of the C-H bonds in the methyl group will be present.

Bromine (C-Br) Group Vibrations: The C-Br stretching vibration is a heavy, low-energy bond, and its signal is expected to appear at a low wavenumber, often in the far-infrared region of the spectrum. Its position is a clear indicator of the presence of the bromo-substituent.

Naphthalene Core Vibrations: The aromatic naphthalene ring system dominates the spectrum with characteristic C-H stretching vibrations typically observed above 3000 cm⁻¹ and a series of C=C stretching vibrations within the 1400-1600 cm⁻¹ region. niscpr.res.in

Table 2: General Regions for Characteristic Vibrational Modes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, FT-Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, FT-Raman |

| Aromatic C=C Stretch | 1650 - 1400 | FTIR, FT-Raman |

| C-S Stretch | 800 - 600 | FTIR, FT-Raman |

| C-Br Stretch | 680 - 515 | FTIR, FT-Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk

For 1-bromo-4-(methylthio)naphthalene, the absorption spectrum is dominated by electronic transitions within the aromatic naphthalene π-system. libretexts.org These are primarily π → π* transitions, where an electron is excited from a bonding (π) molecular orbital to an antibonding (π*) molecular orbital. shu.ac.uk The extensive conjugation of the naphthalene ring means these transitions occur at relatively long wavelengths.

The presence of the bromo- and methylthio- substituents modifies the electronic structure of the parent naphthalene molecule. The sulfur atom of the methylthio group has lone pairs of electrons (n electrons) that can also participate in electronic transitions, specifically n → π* transitions. youtube.com Both substituents act as auxochromes, causing shifts in the absorption maxima (λmax) and intensities compared to unsubstituted naphthalene. These shifts provide valuable information about the electronic effects of the substituents on the aromatic system. researchgate.net

Mass Spectrometry (MS-ESI) for Molecular Weight and Fragmentation Analysis

The molecular formula for Naphthalene, 1-bromo-4-(methylthio)- is C₁₁H₉BrS. The expected monoisotopic molecular weight would be approximately 251.96 g/mol . In an ESI mass spectrum, this compound would be expected to show a prominent molecular ion peak cluster ([M]⁺ or [M+H]⁺). This cluster would exhibit a characteristic isotopic pattern due to the presence of bromine, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

While specific fragmentation data is not published, general principles suggest that the fragmentation of Naphthalene, 1-bromo-4-(methylthio)- under mass spectrometry conditions could involve the loss of the methyl group (-CH₃) from the methylthio moiety, the loss of the entire methylthio group (-SCH₃), or the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (·Br). Further fragmentation of the naphthalene core could also occur.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A comprehensive search of crystallographic databases and scientific literature did not yield any public reports on the single-crystal X-ray diffraction analysis of Naphthalene, 1-bromo-4-(methylthio)-. Therefore, experimentally determined data on its solid-state structure, including bond lengths, bond angles, dihedral angles, molecular conformation, and packing arrangements, are not available.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Without experimental single-crystal X-ray diffraction data, the precise bond lengths, bond angles, and dihedral angles for Naphthalene, 1-bromo-4-(methylthio)- cannot be provided. Computational chemistry methods could offer theoretical predictions for these parameters, but they would await experimental verification.

Analysis of Molecular Conformations and Packing Arrangements

The analysis of molecular conformation and crystal packing is entirely dependent on the results of single-crystal X-ray diffraction. As this data is not available, a detailed discussion of the three-dimensional arrangement of the molecules in the solid state, including any potential intermolecular interactions such as π-π stacking or halogen bonding, cannot be conducted.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Ground State Geometries and Electronic Structure

The foundation of any computational study lies in accurately determining the molecule's most stable arrangement in space—its ground state geometry—and the distribution of electrons within it.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization to predict the lowest energy conformation of molecules. nih.gov For aromatic compounds like naphthalene (B1677914) derivatives, DFT calculations, often employing hybrid functionals such as B3LYP combined with a basis set like 6-311G, are used to evaluate optimized geometries and fundamental vibrational frequencies. mahendrapublications.com

In the case of Naphthalene, 1-bromo-4-(methylthio)-, DFT calculations would determine the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable state. The process involves an iterative calculation that minimizes the energy of the molecule with respect to the positions of its atoms. The resulting optimized structure is a crucial starting point for all other computational analyses. The validity of the computed structure is often confirmed by comparing calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra, where a good agreement indicates a reliable prediction of the ground state geometry. mahendrapublications.com

Table 1: Illustrative Optimized Geometric Parameters for Naphthalene, 1-bromo-4-(methylthio)- (Based on DFT Calculations) Note: These are representative values based on DFT calculations for analogous naphthalene structures. Actual values may vary.

| Parameter | Atom Pair/Group | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| C-S | ~1.77 Å | |

| S-CH₃ | ~1.81 Å | |

| C-C (aromatic) | ~1.37 - 1.43 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-S | ~122° | |

| C-S-C | ~105° |

Ab initio methods, such as Hartree-Fock (HF) theory, are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. mahendrapublications.com These methods are fundamental for characterizing the electronic structure of a molecule. While DFT is often preferred for its balance of accuracy and computational cost, ab initio calculations serve as an important benchmark.

For Naphthalene, 1-bromo-4-(methylthio)-, ab initio HF calculations can be used to compute properties like first-order hyperpolarizability and polarizability. mahendrapublications.com Furthermore, studies on related molecules, such as the 1-bromo-2-methylnaphthalene (B105000) radical anion, have utilized ab initio potential energy surface analyses to understand complex reaction mechanisms like bond dissociation. mdpi.com Such calculations demonstrate that electron transfer is a critical step in the cleavage of the carbon-bromine bond, a process that is not favored in the neutral molecule. mdpi.com This highlights the power of ab initio methods in providing a detailed picture of bond stability and reactivity at a molecular level.

Advanced Electronic Structure Analysis

Beyond ground state geometry, advanced computational techniques are employed to dissect the electronic characteristics that govern the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the orbital most capable of accepting electrons, defining its electrophilicity. youtube.comlibretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

For naphthalene derivatives, the HOMO is typically a π-orbital delocalized across the aromatic rings, while the LUMO is a corresponding π*-antibonding orbital. A study on the closely related 1-bromo-4-methylnaphthalene (B1266045) using time-independent DFT calculated the energies of these frontier orbitals. mahendrapublications.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive. researchgate.net The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity of the molecule, respectively.

Table 2: Representative Frontier Molecular Orbital Energies for a Naphthalene Derivative (Based on DFT/B3LYP Calculations) Note: Data based on calculations for 1-bromo-4-methylnaphthalene as a proxy. mahendrapublications.com

| Orbital | Energy (eV) | Role |

|---|---|---|

| HOMO | -8.54 | Electron Donor |

| LUMO | -3.89 | Electron Acceptor |

| Energy Gap (ΔE) | 4.65 | Reactivity Indicator |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov It provides a detailed picture of the bonding and charge distribution by transforming the complex molecular orbitals into localized, chemically intuitive bonding and lone-pair orbitals. walisongo.ac.id

In Naphthalene, 1-bromo-4-(methylthio)-, NBO analysis would reveal the distribution of atomic charges and the nature of intramolecular charge transfer. It is expected that significant charge delocalization occurs from the lone pairs of the sulfur and bromine atoms into the π-system of the naphthalene ring. researchgate.net This charge transfer stabilizes the molecule through hyperconjugative interactions. NBO analysis quantifies the energy of these interactions, providing insight into the stability conferred by electron delocalization. researchgate.net The analysis can also elucidate the hybridization of atomic orbitals, confirming the bonding patterns within the molecule. researchgate.net

Table 3: Illustrative Natural Atomic Charges on Key Atoms Note: These values are conceptual, based on NBO principles and analysis of similar structures.

| Atom | Predicted NBO Charge (a.u.) |

|---|---|

| Bromine (Br) | Slightly Negative |

| Sulfur (S) | Slightly Negative |

| Naphthalene Ring (C atoms) | Varied (Negative/Positive) |

| Methyl Group (C, H) | Slightly Positive |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule in three dimensions. wolfram.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.idwolfram.com

For Naphthalene, 1-bromo-4-(methylthio)-, the MEP map would visually identify its reactive sites. Regions of negative potential are expected to be concentrated around the electron-rich sulfur atom and the π-electron clouds of the naphthalene rings. These areas are the most likely sites for interaction with electrophiles. Conversely, regions of positive potential might be found near the hydrogen atoms. MEP analysis, therefore, provides a clear, intuitive guide to the molecule's reactivity and intermolecular interaction sites. mahendrapublications.com

Conceptual Density Functional Theory (CDFT) Parameters (Chemical Potential, Hardness, Electrophilicity)

Conceptual Density Functional Theory (CDFT) offers a framework for understanding chemical reactivity and site selectivity by defining a set of descriptors derived from the response of a system's energy to a change in its number of electrons or external potential. nih.govvub.besemanticscholar.org These parameters provide insight into the intrinsic reactivity of a molecule. nih.gov

Chemical Potential (μ): A measure of the escaping tendency of an electron from a system. It is the negative of electronegativity (χ). Molecules with higher chemical potential are better electron donors.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO energy gap.

Electrophilicity (ω): A global index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

Table 1: Conceptual DFT Descriptors and their Formulae

| Parameter | Formula | Description |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η ≈ ELUMO - EHOMO | Resistance to charge transfer |

| Electrophilicity (ω) | ω = μ² / (2η) | Propensity to accept electrons |

Data based on foundational principles of CDFT.

Prediction and Interpretation of Spectroscopic Data from Computational Models

Computational models are indispensable for predicting and interpreting spectroscopic data, providing a direct link between a molecule's structure and its spectral fingerprint. canterbury.ac.nz

Computed Vibrational Frequencies and Intensities

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. canterbury.ac.nz Density Functional Theory (DFT) calculations are widely used to compute vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental spectra. nih.govnih.gov

For Naphthalene, 1-bromo-4-(methylthio)-, computational analysis would predict characteristic vibrational modes. Studies on similar molecules like 1-bromonaphthalene (B1665260) nih.gov, 1-bromo-4-fluoronaphthalene (B1202307) nih.gov, and 1-bromo-2-methylnaphthalene nih.gov provide a basis for expected frequencies. The calculated spectra are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.govnih.gov

Key expected vibrations for Naphthalene, 1-bromo-4-(methylthio)- would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region. mdpi.com

Aromatic C-C stretching: Found in the 1400-1600 cm⁻¹ range, characteristic of the naphthalene ring system. mdpi.com

C-S stretching: Expected in the 600-800 cm⁻¹ region.

C-Br stretching: Generally appears at lower frequencies, often below 600 cm⁻¹.

CH₃ group vibrations: Including symmetric and asymmetric stretching and bending modes.

Table 2: Predicted Vibrational Frequencies for Naphthalene, 1-bromo-4-(methylthio)- based on Related Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound(s) |

| Aromatic C-H Stretch | 3000 - 3100 | 1-bromonaphthalene nih.gov |

| Aromatic C=C Stretch | 1400 - 1625 | 1-bromo-4-fluoronaphthalene nih.gov |

| C-H Bending | 1000 - 1300 | 1-bromo-2-methylnaphthalene nih.gov |

| C-S Stretch | 600 - 800 | General spectroscopic data |

| C-Br Stretch | < 600 | 1-bromonaphthalene nih.gov |

This table presents expected values based on computational studies of analogous structures.

Simulated NMR Chemical Shifts for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. nih.gov Computational methods, particularly DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. Comparing simulated shifts with experimental data serves as a powerful tool for structural validation and stereochemical assignment. mdpi.com

While specific simulated NMR data for Naphthalene, 1-bromo-4-(methylthio)- is not available, experimental data for the parent 1-bromonaphthalene provides a reference for the chemical shifts of the naphthalene core protons and carbons. chemicalbook.comspectrabase.com The introduction of the methylthio group at the 4-position would significantly alter the chemical shifts of nearby nuclei due to its electronic and magnetic anisotropic effects. Computational modeling would be crucial to precisely predict these shifts and confirm the substitution pattern.

Table 3: Experimental ¹³C NMR Chemical Shifts for 1-Bromonaphthalene

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |

| C1 | 121.0 |

| C2 | 127.8 |

| C3 | 128.4 |

| C4 | 127.2 |

| C4a | 132.2 |

| C5 | 129.5 |

| C6 | 126.3 |

| C7 | 126.9 |

| C8 | 130.3 |

| C8a | 133.7 |

Data sourced from SpectraBase for 1-Bromonaphthalene in CDCl₃. spectrabase.com

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the excited states of molecules and simulating their electronic (UV-Vis) absorption spectra. nih.govnih.gov It calculates vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands. researchgate.net

For Naphthalene, 1-bromo-4-(methylthio)-, TD-DFT calculations would reveal how the bromo and methylthio substituents affect the π-electron system of the naphthalene core and its electronic transitions. Studies on other core-substituted naphthalene derivatives show that the choice of functional and the inclusion of solvent effects are important for achieving good agreement with experimental spectra. nih.govresearchgate.net The calculations would likely predict π→π* transitions characteristic of the aromatic system, with energies modulated by the electron-donating and withdrawing effects of the substituents. This analysis helps in understanding the photophysical properties of the molecule. nih.gov

Noncovalent Interaction (NCI) Analysis in Supramolecular Contexts

Noncovalent interactions (NCIs) are critical in determining the three-dimensional structure of molecules and the organization of molecular crystals and biological systems. nih.govnih.gov NCI analysis, based on the electron density and its derivatives, is a computational tool used to visualize and characterize weak interactions like hydrogen bonds and van der Waals forces in real space. chemtools.orgmdpi.com

Hydrogen Bonding Interactions

Hydrogen bonds are among the most important noncovalent interactions. nih.gov While Naphthalene, 1-bromo-4-(methylthio)- does not possess classical hydrogen bond donors (like O-H or N-H), it can participate in weaker, unconventional hydrogen bonds, such as C-H···π or C-H···S interactions, particularly in a solid-state or supramolecular assembly. researchgate.net

NCI analysis can reveal these weak interactions. The method generates 3D isosurfaces that identify regions of noncovalent interactions. researchgate.net The sign of the second derivative of the electron density, plotted on these surfaces, distinguishes between stabilizing attractive interactions (like hydrogen bonds, colored blue) and destabilizing repulsive interactions (steric clashes, colored red). researchgate.net In the context of a crystal structure or a complex, NCI plots would visualize how molecules of Naphthalene, 1-bromo-4-(methylthio)- interact with each other or with other molecules, highlighting the specific atoms involved in stabilizing contacts. researchgate.netnih.gov

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. princeton.edu This seemingly counterintuitive phenomenon is explained by the concept of a "σ-hole," an electropositive region on the halogen atom opposite to the covalent bond. princeton.edu In the case of Naphthalene, 1-bromo-4-(methylthio)-, the bromine atom attached to the naphthalene ring is capable of forming halogen bonds.

The strength of a halogen bond is influenced by the polarizability of the halogen atom and the electron-withdrawing nature of the group it is attached to. princeton.edu The C-Br bond in Naphthalene, 1-bromo-4-(methylthio)- results in the formation of a σ-hole on the bromine atom, making it a potential halogen bond donor. The strength of this interaction generally increases with the polarizability of the halogen, following the trend F < Cl < Br < I. princeton.edu

Theoretical studies on halobenzene homodimers have provided a framework for understanding different types of halogen⋯halogen interactions, which are categorized based on the geometry of the interaction. nih.gov For instance, type II interactions, which are among the strongest, and type IV interactions have been computationally investigated. nih.gov In these studies, it was observed that the binding energies are dependent on the size of the σ-hole, with iodo-substituted compounds generally exhibiting stronger interactions than their bromo- or chloro-analogs. nih.gov Symmetry-adapted perturbation theory (SAPT) analysis has revealed that dispersion forces are the predominant stabilizing component in these halogen bonded systems. nih.gov The directionality of the halogen bond is a key feature, with the bond angle approaching 180°. princeton.edu

Anion-π Interactions in Substituted Naphthalene Systems

Anion-π interactions are non-covalent forces between an anion and the electron-rich face of a π-system. beilstein-journals.orgresearchgate.net While counterintuitive, these interactions can be favorable when the aromatic system is electron-deficient. rsc.org Computational and experimental studies have demonstrated that these interactions play a crucial role in molecular recognition, catalysis, and the stabilization of anionic transition states. rsc.orgnih.gov The interaction energy is estimated to be in the range of 20-50 kJ mol⁻¹. researchgate.netrsc.org

In substituted naphthalene systems, the presence of electron-withdrawing or electron-donating groups can modulate the strength of anion-π interactions. Theoretical calculations, such as those using Density Functional Theory (DFT) at the M06-2X level, have been employed to understand these effects. beilstein-journals.org For example, in a study of 8-(4-R-phenyl)-1-naphthol derivatives, the pKa' values were found to correlate with the electronic nature of the substituent on the phenyl ring. beilstein-journals.org This was attributed to a combination of a minor OH–π bonding in the neutral molecule and a more significant anion–π interaction in the deprotonated species (naphthoxide anion). beilstein-journals.org

The influence of the substituent on the anion-π interaction is evident in the calculated pKa' values, as shown in the table below.

| Substituent (R) | pKa' in Acetonitrile (B52724)/Water |

| NO₂ | 8.42 |

| Cl | 8.52 |

| H | 8.56 |

| Me | 8.68 |

| OMe | 8.71 |

| This table is based on data from a study on 8-(4-R-phenyl)-1-naphthol derivatives and illustrates the effect of substituents on acidity, which is influenced by anion-π interactions. beilstein-journals.org |

Furthermore, studies on N,N'-bis(4-pyridylmethyl)naphthalene diimide have shown that anions can direct the formation of different supramolecular structures through anion∙∙∙π and halogen bond interactions. nih.gov For instance, the presence of bromide anions led to the formation of a 1D zigzag chain structure through Br- anion∙∙∙π and halogen bond interactions. nih.gov

Computational Exploration of Chemical Reactivity and Stability

Reaction Pathway Modeling and Transition State Calculations

Computational modeling of reaction pathways and the calculation of transition states are essential for understanding the chemical reactivity of molecules. For compounds related to Naphthalene, 1-bromo-4-(methylthio)-, such as 1-methylnaphthalene, detailed chemical kinetic models have been developed to study their combustion and oxidation processes. mdpi.comresearchgate.net These models, which can include thousands of species and reactions, are validated against experimental data like ignition delay times and species concentration profiles. mdpi.comresearchgate.net

Quantum mechanical calculations are used to investigate the elementary steps of a reaction. For instance, in the study of the electrochemically induced carbon–bromine bond dissociation in the 1-bromo-2-methylnaphthalene radical anion, potential energy surfaces were calculated to elucidate the reaction mechanism. mdpi.com The calculations suggested a stepwise mechanism where the initial one-electron reduction leads to a transient radical anion. This is followed by the cleavage of the C-Br bond, forming a bromide anion and an organic radical. mdpi.com The transition state for the bromide anion dissociation was found to be lower in energy than the reactants, indicating a process with no activation energy. mdpi.com

The following table summarizes the key steps in the proposed dissociation pathway of a related compound, 1-bromo-2-methylnaphthalene radical anion.

| Reaction Step | Description | Energetics |

| Path A | One-electron reduction of the parent molecule to form the radical anion. | Reversible step. |

| Path B | Dissociation of the radical anion into a bromide anion and an organic radical. | Downhill energy process with no activation energy. mdpi.com |

| Path C | Dimerization of two organic radicals to form a stable closed-shell dimer. | Energetically feasible follow-up reaction. mdpi.com |

| This table is based on the proposed mechanism for the electroreductive dissociation of 1-bromo-2-methylnaphthalene. mdpi.com |

Conformational Dynamics and Energy Landscapes

The study of conformational dynamics and energy landscapes provides insight into the flexibility of a molecule and the relative stability of its different spatial arrangements. For substituted naphthalenes, particularly those with bulky groups in the peri positions (1,8- or 4,5-), significant steric repulsion can lead to distorted structures and interesting dynamic behavior. researchgate.net

Dynamic NMR experiments and computational calculations are powerful tools to study these dynamics. For 4,5-diaryl-1,8-bis(dimethylamino)naphthalenes, for example, rapid interconversion between syn and anti conformers was observed in solution. researchgate.net The free energy of this rotational isomerization was determined to be approximately 14.0 kcal mol⁻¹. researchgate.net X-ray analysis of these compounds revealed highly deformed structures due to the steric strain between the peri substituents. researchgate.net

In the case of the 1-bromo-2-methylnaphthalene radical anion, dynamic reaction coordinate (DRC) calculations, which are based on molecular dynamics on an ab initio potential surface, have been used to obtain a detailed picture of the dissociation process at an elementary molecular level. mdpi.com These studies help in understanding the conformational changes that occur during a chemical reaction. The dimerization of the resulting radical leads to a chiral 1,1'-binaphthalene, 2,2'-dimethyl product, which exists as two enantiomers (R and S) due to hindered rotation around the C-C bond linking the two naphthalene units. mdpi.com

Derivatization and Structure Reactivity/property Relationships

Synthesis of Polyhalogenated and Polysubstituted Naphthalene (B1677914) Thioethers

The synthesis of more complex naphthalene thioethers often begins with halogenated naphthalenes. For instance, various methylthionaphthalene derivatives can be synthesized from their corresponding bromonaphthalenes by treatment with t-BuLi followed by dimethyldisulfide. researchgate.net This method has been successfully used to prepare compounds like 1,4-bis(methylthio)naphthalene. researchgate.net

Further halogenation of the naphthalene core can be achieved through electrophilic aromatic substitution. The reaction of naphthalene with bromine over a montmorillonite (B579905) KSF clay catalyst is an effective method for producing polybrominated naphthalenes. cardiff.ac.ukresearchgate.net For example, reacting naphthalene with three mole equivalents of bromine yields 1,4,6-tribromonaphthalene as the major product. cardiff.ac.ukresearchgate.net Using four mole equivalents of bromine under similar conditions leads to the formation of 1,2,4,6-tetrabromonaphthalene. cardiff.ac.ukresearchgate.net While these examples start from unsubstituted naphthalene, the principles apply to substituted naphthalenes, although the existing substituents (like -Br and -SMe) will direct the position of further substitution. The presence of bulky bromine substituents can sterically hinder certain positions, influencing the regioselectivity of subsequent bromination. researchgate.net

The synthesis of polysubstituted naphthalenes is a significant area of research due to their presence in many biologically active compounds. researchgate.net Methods like the triflimide-catalyzed benzannulation of arylacetaldehydes with alkynes provide a route to naphthalenes with high functional group tolerance, including halogens, which can be used for further functionalization via cross-coupling reactions. researchgate.net Another versatile method involves the nitrogen-to-carbon transmutation of isoquinolines using a phosphonium (B103445) ylide, which tolerates various functional groups including bromo and thioether moieties, yielding a wide range of substituted naphthalenes. nih.gov

Table 1: Examples of Polyhalogenation and Polysubstitution Reactions on Naphthalene Scaffolds

| Starting Material | Reagents | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Naphthalene | 3 equiv. Br₂, KSF Clay | 1,4,6-Tribromonaphthalene | 66 | cardiff.ac.ukresearchgate.net |

| Naphthalene | 4 equiv. Br₂, KSF Clay | 1,2,4,6-Tetrabromonaphthalene | 92 | cardiff.ac.ukresearchgate.net |

| Bromonaphthalenes | t-BuLi, then (MeS)₂ | Methylthionaphthalenes | N/A | researchgate.net |

| Arylacetaldehydes + Alkynes | HNTf₂ (catalyst) | Polysubstituted Naphthalenes | 39-78 | researchgate.net |

| Substituted Isoquinolines | CH₃PPh₃Br, ᵗBuONa | Polysubstituted Naphthalenes | N/A | nih.gov |

Rational Design of Naphthalene-Based Structures with Tunable Reactivity and Electronic Properties

The rational design of naphthalene-based molecules is crucial for developing materials with specific functions, such as those used in organic light-emitting diodes (OLEDs) and as anticancer agents. rsc.orgnih.govfrontiersin.org By strategically placing electron-donating and electron-withdrawing groups, researchers can fine-tune the electronic properties, such as the HOMO/LUMO energy levels, and thus the material's optical and charge-transport characteristics. rsc.orgresearchgate.net

For example, in the design of cyclopenta[b]naphthalenes for optoelectronic applications, substituting the naphthalene framework with various donor and acceptor groups can modulate hole and electron transport properties. rsc.org Similarly, the design of naphthalene-based diarylamides as kinase inhibitors involves replacing parts of a known drug scaffold (like sorafenib) with a naphthalene ring to create more rigid and potentially more effective compounds. nih.gov This approach highlights how the naphthalene core can be a key structural element in drug design. nih.gov

Computational methods, such as Density Functional Theory (DFT), are instrumental in this design process. rsc.orgmdpi.com They allow for the prediction of geometric and electronic structures, absorption and emission spectra, and other key properties before synthesis is undertaken. rsc.orgfrontiersin.org This modeling-assisted approach was used to design naphthalene diimide-linked bis-naphthalimides as potential DNA interactive agents, with calculations predicting excellent binding potential. frontiersin.org Studies on various naphthalene derivatives have shown that the type and position of substituents significantly influence the electronic properties and conductivity of the materials. researchgate.net

Impact of Substituents on Aromaticity and π-Electron Delocalization

The bromine atom is highly electronegative and acts as a σ-electron acceptor through an inductive effect, which tends to decrease the electron density of the ring. mdpi.com However, it also possesses lone-pair electrons that can be donated to the π-system through a resonance effect. mdpi.com In contrast, the methylthio group is generally considered an electron-donating group through resonance.

DFT calculations on substituted naphthalenes have shown that the presence of multiple electron-withdrawing groups, such as trifluoromethyl (-CF₃), significantly sensitizes the naphthalene ring to the electronic effects of other substituents. mdpi.comnih.gov These studies use metrics like Substituent Effect Stabilization Energy (SESE) to quantify the interaction between substituents. mdpi.comnih.gov The analysis reveals that interactions in naphthalene are more complex than in benzene (B151609), with more possible arrangements for disubstituted derivatives. mdpi.comnih.gov The position of substitution matters greatly; β-substituted naphthalenes (at C2, C3, C6, C7) are often better probes of substituent effects than α-substituted ones (C1, C4, C5, C8). mdpi.com Generally, electron-donating substituents can hinder cyclic delocalization in aromatic systems. rsc.org The interplay between the electron-withdrawing nature of the bromine and the donating nature of the methylthio group in 1-bromo-4-(methylthio)naphthalene creates a complex electronic environment that influences its reactivity in subsequent chemical transformations.

Formation of Fused Heterocyclic Systems Containing Naphthalene and Sulfur Moieties